

An In-depth Technical Guide to 1-butyl-1H-tetrazol-5-amine

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Compound of Interest

Compound Name: *1-butyl-1H-tetrazole*

Cat. No.: *B8722079*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-butyl-1H-tetrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role as a bioisosteric analogue in the development of novel therapeutics.

Chemical Identity and Nomenclature

The compound of focus is 1-butyl-1H-tetrazol-5-amine. It is crucial to distinguish it from the structurally related but less characterized **1-butyl-1H-tetrazole**. The latter lacks an amine group at the 5-position and does not have a registered CAS number, indicating it is not a readily available commercial compound. For clarity and practical application in research and development, this guide will focus on the 5-amino derivative.

Table 1: Chemical Identifiers for 1-butyl-1H-tetrazol-5-amine

Identifier	Value
IUPAC Name	1-butyltetrazol-5-amine[1]
CAS Number	6280-31-5[2][3]
Molecular Formula	C ₅ H ₁₁ N ₅ [3]
Synonyms	1-Butyl-1H-tetrazol-5-ylamine, NSC-11111[1][4]
InChI Key	DAFSTKDZKAGKGV-UHFFFAOYSA-N[1][3]
SMILES	CCCCN1C(=NN=N1)N[1]

Physicochemical and Safety Data

Understanding the physicochemical properties of 1-butyl-1H-tetrazol-5-amine is essential for its application in experimental settings. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of 1-butyl-1H-tetrazol-5-amine

Property	Value
Molecular Weight	141.17 g/mol [3]
Physical Form	Solid[3]
Melting Point	149-149.5 °C[4]
Boiling Point (Predicted)	293.1 °C at 760 mmHg[4]
Density (Predicted)	1.34 g/cm ³ [4]
Flash Point (Predicted)	131 °C[4]
XLogP3	0.63660[4]
Polar Surface Area (PSA)	69.6 Å ² [1][4]

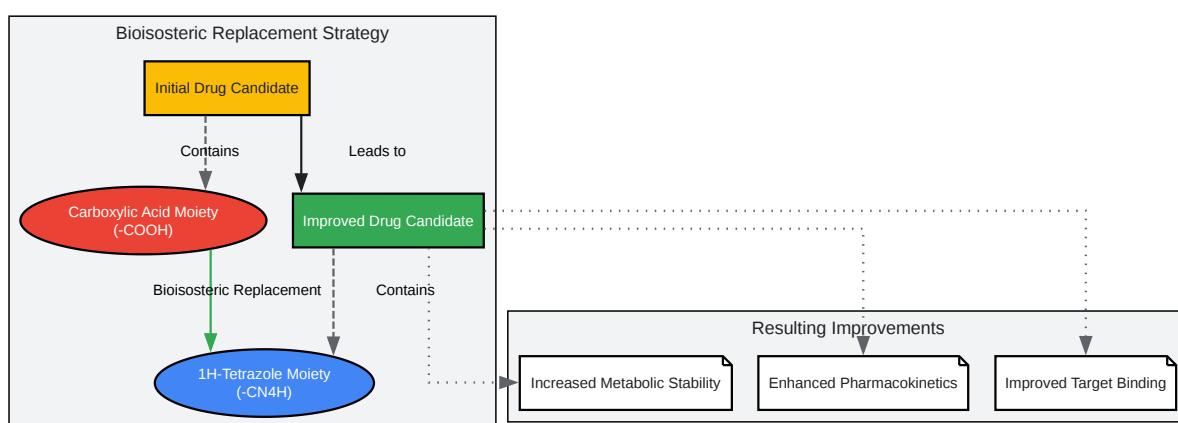
Safety Information: 1-butyl-1H-tetrazol-5-amine is classified as harmful if swallowed (Acute Toxicity 4, Oral)[[1](#)][[3](#)]. Appropriate personal protective equipment should be used when handling this compound.

Role in Medicinal Chemistry: The Tetrazole Bioisostere

A primary reason for the significant interest in tetrazole derivatives in drug discovery is the ability of the 1H-tetrazole ring to act as a bioisostere for the carboxylic acid group.^[5]

Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses.

The tetrazole group has a pKa (around 4.5-4.9) comparable to that of a carboxylic acid (pKa ~4.2-4.5), allowing it to exist in an ionized state at physiological pH.^[6] This substitution can lead to improved metabolic stability and enhanced pharmacokinetic profiles in drug candidates.^[6] A prominent example of this application is in the development of angiotensin II receptor antagonists like losartan, where a tetrazole ring replaced a carboxylic acid group, leading to improved potency.^[6]

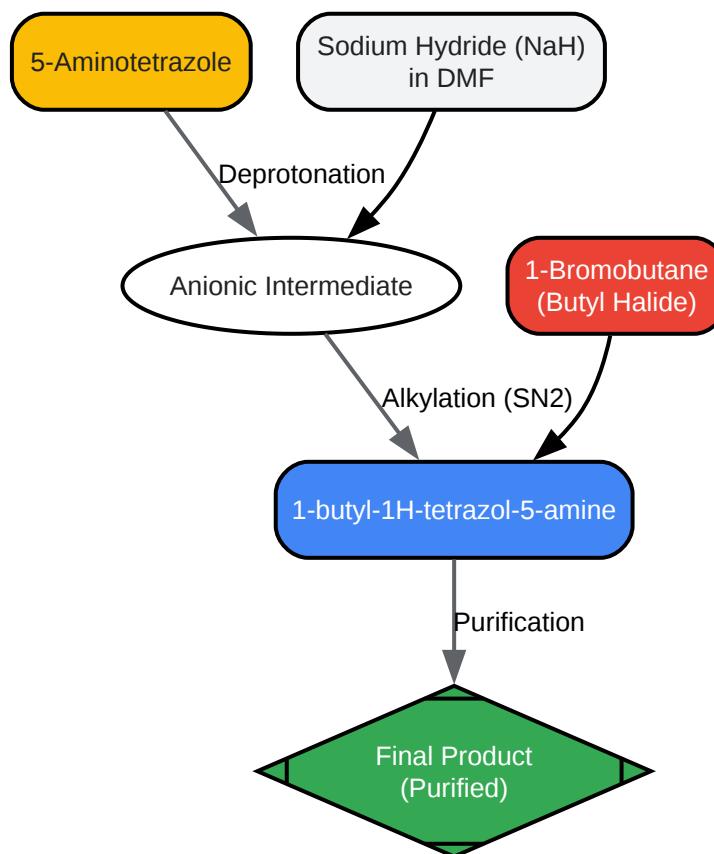


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Caption: Logical workflow of tetrazole as a carboxylic acid bioisostere.

Synthesis of 1-Substituted-5-Aminotetrazoles

Several synthetic routes are available for the preparation of 1-substituted-5-aminotetrazoles. A common and effective method involves the alkylation of 5-aminotetrazole. The following is a representative experimental protocol adapted from the synthesis of a similar compound, 1-benzyl-5-amino-1H-tetrazole.[7]



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Caption: General synthetic workflow for 1-butyl-1H-tetrazol-5-amine.

Experimental Protocol: Synthesis of 1-butyl-1H-tetrazol-5-amine

This protocol is based on the alkylation of 5-aminotetrazole.

Materials:

- 5-aminotetrazole

- Sodium hydride (NaH), 60% dispersion in mineral oil
- N,N-Dimethylformamide (DMF), anhydrous
- 1-bromobutane (or 1-iodobutane)
- Chloroform
- Methanol

Procedure:

- A mixture of dried 5-aminotetrazole (1 equivalent) and sodium hydride (3 equivalents) in anhydrous N,N-dimethylformamide is stirred at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).[\[7\]](#)
- 1-bromobutane (1 equivalent) is then added to the reaction mixture.[\[7\]](#)
- The stirring is continued for an additional 3 to 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[\[7\]](#)
- Upon completion of the reaction, the precipitated product is isolated by filtration.[\[7\]](#)
- The crude product is washed with chloroform and then dried at room temperature.[\[7\]](#)
- For further purification, the product can be recrystallized from a suitable solvent such as methanol.

Characterization: The structure and purity of the synthesized 1-butyl-1H-tetrazol-5-amine can be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and FT-IR, as well as by elemental analysis.

Applications and Future Directions

Derivatives of 1-butyl-1H-tetrazol-5-amine are building blocks for a wide array of compounds with potential pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The versatility of the tetrazole scaffold allows for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic properties. Future research

may focus on synthesizing novel derivatives and screening them for various therapeutic targets. Given the established role of tetrazoles in drug design, 1-butyl-1H-tetrazol-5-amine remains a valuable starting material for the development of new chemical entities.

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